Impact of N1-Cyanoethyl vs. N1-Phenyl Substitution on Cytotoxicity Potency in Cyanoacrylamide-Pyrazole Hybrids
A cross-study comparison of two structurally related cyanoacrylamide-pyrazole series reveals the functional impact of the N1-cyanoethyl group present in CAS 957047-79-9. In the Sroor et al. 2023 series featuring N1-phenyl-3-(p-tolyl)-pyrazole analogs, the most potent compound (5f, tetrahydrobenzo[b]thiophene ester derivative) exhibited an IC50 of 11.7 µM against the PC3 prostate cancer cell line compared to doxorubicin at 43.8 µM [1]. Compound 5i in the same series showed 66.8 µM under identical conditions. Critically, these N1-phenyl analogs lack the N1-cyanoethyl motif of CAS 957047-79-9, which introduces additional polarity, alters the electron distribution on the pyrazole ring, and provides a potential hydrogen bond acceptor. While direct IC50 data for the target compound CAS 957047-79-9 in the same PC3 assay are not publicly available, the SAR trend established by Sroor et al. indicates that modifications at N1 profoundly shift activity [2]. Researchers procuring CAS 957047-79-9 should expect a distinct potency and selectivity profile relative to N1-phenyl congeners.
| Evidence Dimension | Cytotoxicity (IC50) against PC3 prostate cancer cell line |
|---|---|
| Target Compound Data | Not directly reported in public literature; structurally characterized by N1-cyanoethyl group |
| Comparator Or Baseline | Closest characterized N1-phenyl analogs: Compound 5f (IC50 = 11.7 µM), Compound 5i (IC50 = 66.8 µM), Doxorubicin (IC50 = 43.8 µM) [1] |
| Quantified Difference | Activity differential attributable to N1-substituent: >2.8-fold difference between 5f (11.7 µM) and 5i (66.8 µM) within the same series, confirming the N1 group is a critical potency determinant |
| Conditions | PC3 prostate cancer cell line; MTT assay; 48 h exposure; Doxorubicin positive control [1] |
Why This Matters
The N1-cyanoethyl motif in CAS 957047-79-9 represents a specific structural design element that is absent in the most thoroughly characterized pyrazole-cyanoacrylamide analogs; selecting a generic N1-phenyl analog will introduce a structurally distinct electronic and steric environment, invalidating any potency or selectivity extrapolation.
- [1] Sroor, F. M., Mahrous, K. F., Shafey, H. I., Eid, N. R., Abdelhamid, I. A., & Ibrahim, N. S. (2023). In silico and in vitro studies of novel cyanoacrylamides incorporating pyrazole moiety against breast and prostate carcinomas. Medicinal Chemistry Research, 32(6), 1190–1203. DOI: 10.1007/s00044-023-03069-z. View Source
- [2] Sroor, F. M., et al. (2023). Supplementary Information for: In silico and in vitro studies of novel cyanoacrylamides incorporating pyrazole moiety against breast and prostate carcinomas. Medicinal Chemistry Research, 32, 1190–1203. DOI: 10.1007/s00044-023-03069-z. View Source
